N-Benzyl-N,N'-dimethylethylenediamine
Description
N-Benzyl-N,N'-dimethylethylenediamine (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted ethylenediamine derivative featuring a benzyl group on one nitrogen and methyl groups on both nitrogens. Its chemical formula is C₁₁H₁₈N₂, with a molecular weight of 178.3 g/mol.
- Solubility: Moderately polar due to the benzyl group, likely soluble in organic solvents like DMF or chloroform.
- Reactivity: The benzyl group introduces aromatic π-system interactions, while the methyl groups reduce basicity compared to unsubstituted ethylenediamine.
Properties
IUPAC Name |
N'-benzyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIKWLTVKSXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059245 | |
| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
| Source | EPA DSSTox | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-11-4 | |
| Record name | N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
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| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)- | |
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| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
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| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |
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| Record name | N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H725296YU4 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N-Benzyl-N,N’-dimethylethylenediamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Quaternization with Alkyl Halides
The tertiary amine groups undergo quaternization with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts. This reaction is critical for synthesizing phase-transfer catalysts:
Conditions : Room temperature, polar aprotic solvents (e.g., DMF).
Key Data :
Directed Ortho Metalation
The benzyl group directs lithiation at the ortho position using butyllithium (BuLi), enabling electrophilic substitution:
Applications :
-
Functionalization with sulfur, phosphorus, or halogens (e.g., E = SR, PR₂) .
-
Derivatives like 2-thiolated or 2-phosphinated analogs serve as intermediates in pharmaceuticals .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −78°C (THF solvent) |
| Electrophile (E⁺) | S⁸, Cl₂, PR₂Cl |
| Yield Range | 60–75% |
Cyclization Reactions
The ethylenediamine backbone facilitates intramolecular cyclization under acidic or thermal conditions:
Key Findings :
-
Forms polycarbamates when linked to 4-hydroxybenzyl alcohol .
-
Cyclization occurs upon end-cap removal, enabling controlled polymer degradation .
Conditions :
Coordination Chemistry
The compound acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Pd(II):
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Pd(II) | Bidentate (N,N) | Cross-coupling catalysis |
| Cu(II) | Tetradentate | Redox-active materials |
Examples :
-
Pd complexes catalyze C–N cross-coupling in syntheses of carbazoles .
-
Cu complexes show redox activity in electrochemical sensors.
Nucleophilic Reactions
The amine groups participate in nucleophilic substitutions and acylations:
Acylation :
Conditions :
Alkylation :
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Products | Yield (%) |
|---|---|---|---|
| Quaternization | Hexyl bromide, DMF, 25°C | Quaternary ammonium salts | 85–92 |
| Directed Metalation | BuLi, −78°C, THF | 2-Substituted benzyl derivatives | 60–75 |
| Cyclization | HCl/NaOH, H₂O, 70°C | Urea-linked polymers | 75–80 |
| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetylated derivatives | 70–90 |
Scientific Research Applications
Catalysis
BDME serves as a ligand in the synthesis of metal complexes that act as catalysts in organic reactions. Its bifunctional nature enables it to coordinate with metal ions, making it suitable for various catalytic processes, including:
- Ring-opening polymerization : BDME is used to produce biodegradable polymers from lactides.
- Synthesis of fine chemicals : It acts as an intermediate in the production of pharmaceuticals and agrochemicals.
Biomedical Applications
BDME has shown promise in several biomedical applications:
- Gene Delivery : The compound can facilitate gene delivery due to its ability to interact with DNA, enhancing transfection efficiency.
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that derivatives of BDME exhibit high activity against Gram-positive bacteria while showing moderate effects on Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
- Anticonvulsant Activity : Studies have indicated that BDME derivatives may reduce seizure frequency and intensity in animal models, suggesting potential therapeutic applications for epilepsy treatment.
Material Science
BDME is utilized in the development of advanced materials due to its unique properties. It can be incorporated into polymer structures to introduce specific functionalities, enhancing material performance for various applications.
Antimicrobial Efficacy
A study on the antimicrobial efficacy of BDME derivatives revealed that modifications at the benzyl position significantly enhanced activity against resistant bacterial strains. The structure-activity relationship indicates that specific substitutions can lead to improved antimicrobial properties.
Cytotoxicity in Cancer Cells
In comparative studies, BDME was tested alongside other diamines, showing superior cytotoxic effects in MCF-7 breast cancer cells. This suggests potential for further development as an anticancer agent.
Anticonvulsant Testing
Animal studies demonstrated that BDME reduced seizure frequency and intensity in induced seizure models, indicating a promising avenue for treating epilepsy. These findings highlight the compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N’-dimethylethylenediamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack, coordination to metal centers, and subsequent redox reactions .
Comparison with Similar Compounds
N,N'-Dimethylethylenediamine (DMEDA, mmen)
- Structure : Two methyl groups on ethylenediamine.
- Molecular Weight : 116.2 g/mol.
- Key Properties :
- Applications :
Comparison :
- This may limit its utility in MOFs compared to DMEDA but enhance applications in organometallic catalysis.
N,N'-Dibenzylethylenediamine (DBED)
- Structure : Two benzyl groups on ethylenediamine.
- Molecular Weight : 240.3 g/mol.
- Key Properties :
- Applications :
- Pharmaceutical excipient for sustained drug delivery.
Comparison :
- The single benzyl group in N-Benzyl-N,N'-dimethylethylenediamine offers intermediate lipophilicity, making it more versatile in organic synthesis than DBED, which is tailored for specific pharmaceutical formulations.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Comparison :
Ethylenediamine (EDA)
Comparison :
- The methyl and benzyl substituents in this compound reduce its basicity and coordination strength compared to EDA but enhance its solubility in organic media.
Comparative Data Table
Research Findings and Functional Insights
- CO₂ Capture : DMEDA-functionalized MOFs exhibit CO₂ capacities of ~2.5 mmol/g at 1 bar, outperforming EDA-based frameworks . The benzyl group in this compound may disrupt MOF porosity but could introduce π-CO₂ interactions for selective adsorption.
- Catalytic Efficiency : DMEDA achieves 37% yield in a benzaldehyde-involved reaction , while the benzyl derivative’s bulk may lower yields but improve substrate specificity.
- Steric Effects : DMEDA’s coordination constant (K) is 40% lower than EDA; the benzyl analog’s K is expected to be even smaller, limiting its use in metal coordination .
Biological Activity
N-Benzyl-N,N'-dimethylethylenediamine (BMD) is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the molecular formula and has a structure that facilitates interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
BMD has been investigated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of N-benzyl ethylenediamine exhibit significant activity against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative bacteria. For instance, certain N-benzyl derivatives demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Summary of Antimicrobial Studies
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| N-benzyl amides of salinomycin | MRSA, Staphylococcus epidermidis | Potent |
| N-benzyl ethylenediamine | Gram-positive bacteria | High |
| N-benzyl derivatives | Gram-negative bacteria | Moderate |
Anticancer Activity
Recent research has highlighted the anticancer potential of BMD and its derivatives. Notably, compounds derived from BMD have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. In vitro assays revealed IC50 values indicating effective cytotoxicity:
- HeLa Cells : IC50 = 9.22 ± 0.17 µM
- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM
These findings suggest that BMD may interfere with cell cycle progression, particularly by inducing apoptosis in cancer cells .
The anticancer mechanism appears to involve the inhibition of key regulatory proteins associated with cell proliferation and survival. Molecular docking studies have indicated that BMD binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor growth and metastasis .
Anticonvulsant Activity
BMD has also been evaluated for anticonvulsant properties. Research indicates that derivatives such as N'-benzyl 2-amino-3-methylbutanamide exhibit significant anticonvulsant effects in animal models, with ED50 values lower than those of established anticonvulsants like phenobarbital . The structure-activity relationship suggests that specific substituents on the benzyl group enhance anticonvulsant efficacy.
Summary of Anticonvulsant Studies
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| (R)-N'-benzyl 2-amino-3-methylbutanamide | Maximal electroshock seizure | 13 - 21 |
| Phenobarbital | Maximal electroshock seizure | 22 |
Case Studies
Several case studies have documented the therapeutic applications of BMD in clinical settings:
- Pyribenzamine : A related compound used for treating pruritus showed promising results in managing itching associated with dermatological conditions .
- Antimicrobial Preservatives : BMD's derivatives were explored as preservatives in protein formulations, demonstrating enhanced antimicrobial efficacy compared to traditional agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Benzyl-N,N'-dimethylethylenediamine and its derivatives?
- Methodological Answer : The compound is synthesized via condensation reactions, such as reacting 1,10-phenanthroline-2,9-dicarbonyl chlorides with N,N′-dimethylethylenediamine in the presence of triethylamine (yields up to 48%) . Polymerization with vinyl-substituted aromatic diimides (e.g., in DME at 348 K) also produces oligomers/polymers, with characterization by GPC and MALDI-TOF MS . Additionally, it serves as a ligand in CuI-catalyzed amination reactions, requiring precise stoichiometry and inert conditions .
Q. How is this compound utilized as a ligand in transition metal-catalyzed reactions?
- Methodological Answer : It acts as a bidentate ligand in CuI-mediated cross-coupling (e.g., aryl halide amination with guanidines) by stabilizing reactive intermediates . In Pd(II) complexes, it coordinates with cyclobutane-1,1′-dicarboxylate and DNA units, validated via mass spectrometry (e.g., m/z 88.2 peak for ligand presence) . Its chelating properties enhance catalytic efficiency in S-arylation reactions .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : Store in ventilated, cool environments (<15°C) under inert gas, avoiding oxidizers and static discharge . Use explosion-proof equipment, PPE (gloves, eye protection), and dry chemical fire extinguishers. Dispose via approved waste facilities due to toxic decomposition products (e.g., CO, NOx) .
Advanced Research Questions
Q. How do researchers balance porosity and functional group density when incorporating N,N′-dimethylethylenediamine into MOFs for CO₂ capture?
- Methodological Answer : Post-synthetic modification of CuBTTri with mmen (N,N′-dimethylethylenediamine) maintains a BET surface area of 870 m²/g while achieving 2.38 mmol/g CO₂ uptake at 25°C. Chemisorption via amine-CO₂ interactions (ΔHₐᵈ = −96 kJ/mol) is confirmed by IR spectroscopy. Selectivity (327) is calculated using Ideal Adsorbed Solution Theory (IAST), with regeneration at 60°C ensuring cycling stability .
Q. What strategies resolve contradictions in palladium complex yields involving N,N′-dimethylethylenediamine ligands?
- Methodological Answer : Discrepancies arise from competing ligand-metal ratios or solvent effects. Systematic optimization (e.g., varying Pd:L1:L2 ratios) and structural validation via X-ray crystallography or mass spectrometry (e.g., m/z 632.1 for ternary Pd complexes) clarify stoichiometry . DFT calculations model coordination dynamics to refine reaction pathways .
Q. How can β-elemene dimer synthesis be optimized using N,N′-dimethylethylenediamine?
- Methodological Answer : Michael addition of brominated intermediates (e.g., compound 6) with N,N′-dimethylethylenediamine in THF/MeOH at 80°C achieves 58–62% yields. Purity is enhanced via intermediate purification (e.g., column chromatography) and monitored by GPC (Mn = 1.79 kDa, PDI = 1.80) .
Q. What spectroscopic methods elucidate the coordination behavior of N,N′-dimethylethylenediamine in Pd(II) complexes?
- Methodological Answer : X-ray crystallography confirms ligand geometry , while solution-state NMR tracks ligand exchange kinetics. EXAFS analyzes Pd-N bond distances, and IR spectroscopy identifies chemisorption modes (e.g., amine-CO₂ interactions in MOFs) . Mass spectrometry validates stoichiometry (e.g., 1:1:1 Pd:L1:L2 ratios) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
